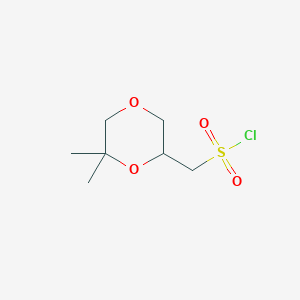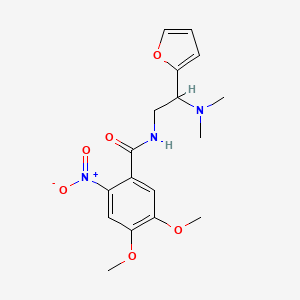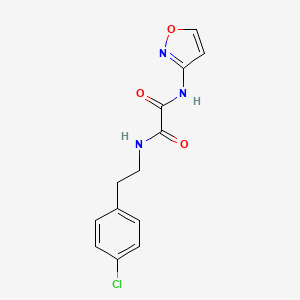
N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide, commonly known as cloxazolam, is a benzodiazepine derivative that is used for its anxiolytic and sedative properties. It was first synthesized in the 1970s and has since been used in the treatment of anxiety disorders and insomnia.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide involves the reaction of 4-chlorophenethylamine with isoxazole-3-carboxylic acid to form the corresponding amide, which is then reacted with oxalyl chloride to form the oxalamide.
Starting Materials
4-chlorophenethylamine, isoxazole-3-carboxylic acid, oxalyl chloride, diethyl ether, triethylamine, methanol, sodium bicarbonate, wate
Reaction
Step 1: Dissolve 4-chlorophenethylamine (1.0 equiv) and isoxazole-3-carboxylic acid (1.1 equiv) in diethyl ether and add triethylamine (1.1 equiv). Stir the mixture at room temperature for 2 hours., Step 2: Add oxalyl chloride (1.1 equiv) dropwise to the reaction mixture and stir for an additional 2 hours., Step 3: Quench the reaction by adding methanol (5.0 equiv) and stir for 30 minutes., Step 4: Add a saturated solution of sodium bicarbonate to the reaction mixture and extract with diethyl ether (3x)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 6: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent., Step 7: Recrystallize the purified product from methanol to obtain N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide as a white solid.
Mécanisme D'action
Cloxazolam acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor complex, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in anxiety and sedation.
Effets Biochimiques Et Physiologiques
Cloxazolam has been shown to have a number of biochemical and physiological effects. It has been found to decrease heart rate and blood pressure, as well as increase the release of growth hormone. It has also been shown to affect the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
Cloxazolam has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It also has a well-established mechanism of action and has been extensively studied for its anxiolytic and sedative properties. However, there are also some limitations to its use. It has a relatively short half-life and can lead to tolerance and dependence with prolonged use.
Orientations Futures
There are a number of potential future directions for research on cloxazolam. One area of interest is its potential use in the treatment of depression. It has also been suggested that it may have anti-inflammatory properties and could be useful in the treatment of inflammatory conditions. Additionally, there is interest in developing new derivatives of cloxazolam with improved pharmacokinetic properties and reduced side effects.
Applications De Recherche Scientifique
Cloxazolam has been extensively studied for its anxiolytic and sedative properties. It has been shown to be effective in the treatment of anxiety disorders, including generalized anxiety disorder, panic disorder, and social anxiety disorder. It has also been used in the treatment of insomnia, particularly in patients with difficulty falling asleep.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c14-10-3-1-9(2-4-10)5-7-15-12(18)13(19)16-11-6-8-20-17-11/h1-4,6,8H,5,7H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQZTGWAGUMQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NOC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2756060.png)
![N-(3-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2756061.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2756062.png)
![4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756063.png)
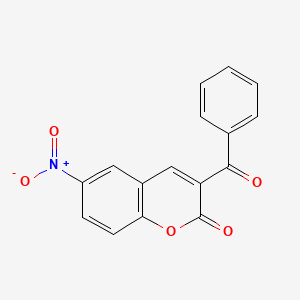
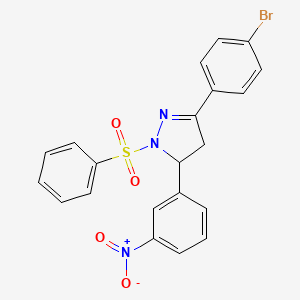
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2756067.png)
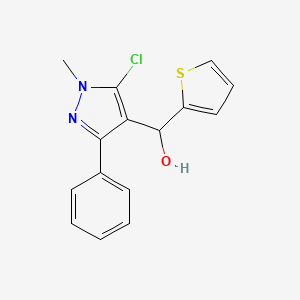
![(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2756072.png)
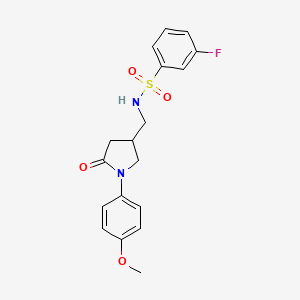
![[2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate](/img/structure/B2756074.png)
![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)
